mechanism of axial chirality in[1,1'-binaphthalen]-2-amine
mechanism of axial chirality in[1,1'-binaphthalen]-2-amine
An In-Depth Technical Guide to the Mechanism of Axial Chirality in [1,1'-Binaphthalen]-2-amine (NOBIN)
Foreword: From Planar Chirality to Privileged Scaffolds
In the landscape of stereochemistry, the concept of chirality typically conjures images of tetrahedral carbon atoms. However, a fascinating and powerful form of chirality exists that does not rely on a stereocenter but on a chiral axis. This phenomenon, known as axial chirality, is the defining characteristic of a class of molecules called atropisomers—stereoisomers that are separable due to hindered rotation around a single bond.[1]
Among the most prominent examples are the 1,1'-binaphthyls, a rigid and sterically demanding scaffold. The restricted rotation about the C1-C1' bond gives rise to stable, non-superimposable mirror images.[2] This guide focuses on a key representative of this class: [1,1'-binaphthalen]-2-amine (NOBIN), a hybrid analogue of the well-known BINOL and BINAM.[3] As a Senior Application Scientist, my objective is not merely to describe this phenomenon but to provide a deep, mechanistic understanding of why NOBIN possesses axial chirality, how its stereochemical integrity is maintained, and the practical methodologies for isolating its enantiomers—knowledge that is critical for its application as a privileged ligand in asymmetric catalysis.[3][4]
The Structural Genesis of Axial Chirality in the Binaphthyl Core
The chirality of NOBIN is a direct consequence of its molecular geometry. The molecule consists of two naphthalene rings linked by a C1-C1' single bond. In a hypothetical planar conformation, the substituents at the 2 and 2' positions (an amine group and a hydroxyl group in NOBIN) and, more critically, the hydrogen atoms at the 8 and 8' positions, would experience severe steric repulsion.[2][5]
To alleviate this steric strain, the two naphthalene rings adopt a twisted, non-planar conformation. This twisting creates a chiral axis along the C1-C1' bond, resulting in two stable, mirror-image enantiomers: (R)-NOBIN and (S)-NOBIN. These are not conformational isomers (conformers) in the typical sense because the energy barrier to rotation around the C1-C1' bond is substantial enough to allow for their isolation as separate, stable compounds at room temperature.[6][7]
Figure 1: The (R) and (S) atropisomers of NOBIN, arising from hindered rotation around the C1-C1' chiral axis.
The Energetics of Atropisomerism: Understanding the Rotational Barrier
The stability of NOBIN's enantiomers is quantified by the energy barrier to racemization—the process of interconversion between enantiomers. This interconversion occurs via rotation around the C1-C1' bond, which must pass through a high-energy, near-planar transition state.
In this transition state, the steric clash between the ortho-substituents (at C2 and C2') and, crucially, the peri-hydrogens (at C8 and C8') is maximized. The energy required to overcome this steric hindrance is the rotational energy barrier. For 2,2'-disubstituted 1,1'-binaphthyls, this barrier is significant, rendering them optically stable.[5][8][9] Quantum calculations have estimated the rotational barrier for NOBIN to be approximately 40.4 kcal/mol, a value comparable to that of the widely used BINOL ligand.[8][9] This high barrier ensures that enantiomerically pure NOBIN does not racemize under normal conditions, a critical feature for its use in stereoselective synthesis.[10]
Figure 2: The energy profile for the racemization of NOBIN, highlighting the significant rotational barrier (ΔG‡).
Quantitative Comparison of Rotational Barriers
The influence of the 2,2'-substituents is paramount for optical stability. Unsubstituted 1,1'-binaphthyl has a much lower barrier to rotation and racemizes relatively easily. The presence of hydroxyl and amino groups in NOBIN provides the necessary steric bulk to create a high, synthetically useful barrier.
| Compound | 2,2'-Substituents | Rotational Barrier (ΔG‡) | Optical Stability |
| 1,1'-Binaphthyl | -H, -H | ~23.5 kcal/mol[7] | Low (racemizes easily) |
| [1,1'-Binaphthalen]-2-amine (NOBIN) | -NH₂, -OH | ~40.4 kcal/mol [8][9] | High |
| 1,1'-Bi-2-naphthol (BINOL) | -OH, -OH | ~39.3 - 40 kcal/mol[8][11] | High |
Synthesis and Stereochemical Control: Accessing Enantiopure NOBIN
The utility of NOBIN in asymmetric catalysis is entirely dependent on its enantiomeric purity. The primary synthetic route to racemic NOBIN is the oxidative cross-coupling of 2-naphthol and 2-naphthylamine, often using metal-based oxidizing agents like iron or copper salts.[3][10]
Once the racemic mixture is obtained, the critical step is resolution—the separation of the (R) and (S) enantiomers. The most established and reliable method is classical resolution via diastereomeric salt formation.[3][10]
Experimental Protocol: Resolution of Racemic NOBIN via Diastereomeric Salt Formation
This protocol leverages the basicity of NOBIN's amine group to react with an enantiomerically pure chiral acid, such as (+)-camphorsulfonic acid. This reaction forms a pair of diastereomeric salts, which possess different solubilities and can thus be separated by fractional crystallization.
Objective: To isolate one enantiomer of NOBIN from a racemic mixture.
Materials:
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Racemic [1,1'-binaphthalen]-2-amine (NOBIN)
-
(+)-10-Camphorsulfonic acid (CSA)
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Methanol (Anhydrous)
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Sodium hydroxide solution (e.g., 2 M)
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Ethyl acetate
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Saturated sodium chloride solution (Brine)
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Anhydrous magnesium sulfate or sodium sulfate
-
Filtration apparatus (Büchner funnel)
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Rotary evaporator
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Chiral HPLC system for enantiomeric excess (ee) analysis
Step-by-Step Methodology:
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Salt Formation:
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In a round-bottom flask, dissolve racemic NOBIN (1.0 equivalent) in a minimal amount of hot methanol.
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In a separate flask, dissolve (+)-10-camphorsulfonic acid (0.5 equivalents) in hot methanol. Causality Note: Using 0.5 equivalents of the resolving agent is often optimal for precipitating the salt of one enantiomer while leaving the other in solution.
-
Slowly add the CSA solution to the NOBIN solution with stirring.
-
Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to promote crystallization of the less-soluble diastereomeric salt.
-
-
Isolation of Diastereomeric Salt:
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Collect the precipitated solid by vacuum filtration and wash the crystals with a small amount of cold methanol. This solid is the enriched diastereomeric salt (e.g., (R)-NOBIN·(+)-CSA).
-
The filtrate contains the more soluble diastereomeric salt (e.g., (S)-NOBIN·(+)-CSA).
-
-
Liberation of the Free Amine:
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Suspend the isolated crystalline salt in a separatory funnel containing ethyl acetate and a 2 M aqueous solution of sodium hydroxide.
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Shake the funnel vigorously. The NaOH will neutralize the acidic CSA, liberating the free NOBIN enantiomer into the organic layer.
-
Separate the layers. Wash the organic layer with water, then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the enantiomerically enriched NOBIN.
-
-
Purity Analysis:
-
Determine the enantiomeric excess (ee) of the obtained NOBIN using chiral HPLC analysis.
-
If necessary, a single recrystallization of the final product can further enhance its enantiomeric purity to >99% ee.[3]
-
Sources
- 1. Axial chirality - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nanostructuring with chirality: binaphthyl-based synthons for the production of functional oriented nanomaterials - Nanoscale (RSC Publishing) DOI:10.1039/C4NR00801D [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. NOBIN [chemeurope.com]
- 11. Changing the absolute configuration of atropisomeric bisnaphthols (BINOLs) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
